molecular formula C20H26NO8P B12705853 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate CAS No. 99948-80-8

1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate

Cat. No.: B12705853
CAS No.: 99948-80-8
M. Wt: 439.4 g/mol
InChI Key: DVVYSXOPIDJRFT-UHFFFAOYSA-M
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Description

Chemical Structure and Properties 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate (CAS: 99948-80-8) is a quaternary ammonium isoquinoline derivative with a dihydrogen phosphate counterion. Its molecular formula is C₂₀H₂₃NO₄·H₃O₄P, and it is primarily utilized in industrial and scientific research applications . However, detailed physicochemical data (e.g., solubility, melting point) and toxicological profiles remain largely undocumented in publicly available literature .

Properties

CAS No.

99948-80-8

Molecular Formula

C20H26NO8P

Molecular Weight

439.4 g/mol

IUPAC Name

dihydrogen phosphate;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroquinolin-1-ium

InChI

InChI=1S/C20H24NO4.H3O4P/c1-22-17-8-7-14(10-18(17)23-2)13-21-9-5-6-15-11-19(24-3)20(25-4)12-16(15)21;1-5(2,3)4/h7-12H,5-6,13H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

DVVYSXOPIDJRFT-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)C[N+]2=CCCC3=CC(=C(C=C32)OC)OC)OC.OP(=O)(O)[O-]

Origin of Product

United States

Preparation Methods

One-Pot Synthesis Method

  • Raw Materials: 3,4-dimethoxyphenethylamine and a formylation reagent (ethyl formate preferred).
  • Procedure:

    • Reflux 3,4-dimethoxyphenethylamine with ethyl formate for 6 hours to form an intermediate imine or formylated compound.
    • Cool the reaction mixture and add it dropwise to a cooled solution of oxalyl chloride in acetonitrile or dichloromethane at 10-20 °C, or vice versa.
    • Stir the mixture for 2 hours to form a chlorinated intermediate.
    • Add phosphotungstic acid as a catalyst to promote ring closure, stirring for 1 hour.
    • Heat to 50-55 °C and add methanol dropwise, then reflux for 3 hours to complete cyclization and salt formation.
    • Cool to 5-10 °C, filter, wash the solid with methanol, and dry under vacuum.
  • Outcome:

    • Yield: 75-80%
    • Purity: >99%
    • Single impurity: ≤0.16%
    • Product: 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride

This method is noted for its simplicity, high yield, high purity, low cost, and safety, making it suitable for industrial scale-up.

Step Reagents/Conditions Purpose Notes
1 3,4-dimethoxyphenethylamine + ethyl formate, reflux 6h Formylation to intermediate 1 Intermediate solution formed
2 Intermediate 1 + oxalyl chloride in acetonitrile/DCM, 10-20 °C Formation of intermediate 2 Dropwise addition, 2h reaction
3 Add phosphotungstic acid, stir 1h Catalytic ring closure Intermediate 3 formed
4 Add methanol, reflux 3h at 50-55 °C Cyclization and salt formation Reaction system 4 formed
5 Cool to 5-10 °C, filter, wash, dry Isolation of product High purity solid obtained

Quaternization to Form 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium Salt

Following the synthesis of the dihydroisoquinoline intermediate, quaternization is performed by introducing the 3,4-dimethoxybenzyl group at the nitrogen atom to form the isoquinolinium salt.

  • Typical Quaternization Method:

    • React 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with 3,4-dimethoxybenzyl halide (commonly chloride or bromide) under controlled conditions.
    • The reaction proceeds via nucleophilic substitution at the nitrogen, forming the quaternary ammonium salt.
    • The resulting salt is then converted to the dihydrogen phosphate salt by ion exchange or direct reaction with phosphoric acid.
  • Considerations:

    • Reaction temperature and solvent choice (e.g., acetonitrile, ethanol) affect yield and purity.
    • Purification typically involves crystallization and washing steps to remove unreacted starting materials and by-products.

Formation of Dihydrogen Phosphate Salt

  • The quaternary isoquinolinium chloride or bromide salt is treated with phosphoric acid or a suitable phosphate source to exchange the halide ion for dihydrogen phosphate.
  • This step enhances the compound’s stability and solubility profile for pharmaceutical or research applications.

Summary of Preparation Process

Stage Key Reagents/Conditions Product/Intermediate Yield (%) Purity (%) Notes
Formylation 3,4-dimethoxyphenethylamine + ethyl formate, reflux Intermediate 1 solution - - Imine or formylated intermediate
Chlorination & Cyclization Oxalyl chloride, phosphotungstic acid catalyst, methanol reflux 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride 75-80 >99 One-pot, high purity, industrially viable
Quaternization 3,4-dimethoxybenzyl halide, solvent, controlled temp 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium halide Variable High N-alkylation step
Salt Exchange Phosphoric acid or phosphate salt 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate - - Ion exchange for final salt

Research Findings and Industrial Relevance

  • The one-pot synthesis of the dihydroisoquinoline intermediate significantly reduces process complexity, cost, and waste compared to multi-step traditional methods.
  • The use of phosphotungstic acid as a catalyst improves ring closure efficiency and product purity.
  • The process achieves cGMP quality standards with minimal impurities, making it suitable for pharmaceutical manufacturing.
  • The quaternization and salt formation steps are standard in isoquinolinium chemistry, allowing for tailored salt forms to optimize compound properties.

Chemical Reactions Analysis

1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DDQ for oxidation and trifluoroacetic acid for deprotection . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. It is used in the preparation of self-assembled monolayers (SAMs) of aromatic thiolates, which are frequently employed in various applications . The compound’s unique structure and properties make it valuable in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate involves its interaction with molecular targets and pathways. For example, DDQ, a common reagent used with this compound, converts benzyls, heteroarenes, fluoroarenes, benzene, and olefins into their radical cation forms, facilitating the formation of C–C and C–X (N, O, or Cl) bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of substituted dihydroisoquinolinium salts, which are structurally related to alkaloids and synthetic derivatives with pharmacological relevance. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Molecular Weight Key Features References
1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate C₂₀H₂₃NO₄·H₃O₄P 424.37 g/mol Phosphate counterion; used in research; limited safety data available.
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolinium bromide C₂₀H₂₄BrNO₄ 422.32 g/mol Bromide counterion; structurally similar but with higher halogen atomic weight.
1-BENZYL-6,7-DIMETHOXY-3,4-DIHYDRO-ISOQUINOLINE C₁₈H₁₉NO₂ 281.35 g/mol Neutral (non-quaternary) isoquinoline; lacks phosphate/halogen counterion.
1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride C₂₀H₂₃ClNO₄ 380.85 g/mol Chloride counterion; used as a precursor in alkaloid synthesis.
Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate Complex polymer structure ~1000+ g/mol Polymeric derivative with oxalate counterions; neuromuscular blocking agent.

Key Observations

Counterion Influence: The phosphate variant (target compound) offers enhanced aqueous solubility compared to halogenated analogues (e.g., bromide, chloride) due to the polar phosphate group .

Structural Modifications: Neutral analogues (e.g., 1-BENZYL-6,7-DIMETHOXY-3,4-DIHYDRO-ISOQUINOLINE) lack the quaternary ammonium group, reducing ionic interactions and altering bioavailability . Polymeric derivatives (e.g., pentamethylene bis-isoquinoline dioxalate) exhibit extended molecular frameworks, enabling applications in neuromuscular blockade .

The chloride analogue (CAS: 5884-22-0) is documented as a "pale-yellow crystalline powder" but lacks detailed hazard classifications .

Biological Activity

1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C20H24N1O4P
  • Molecular Weight : 377.86186 g/mol
  • CAS Number : 5884-22-0
  • Melting Point : 202°C

Structural Characteristics

The compound features a dihydroisoquinoline structure, characterized by methoxy substituents that enhance its biological activity. The presence of a benzyl group further contributes to its pharmacological properties.

Anticancer Properties

Research has indicated that 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate exhibits notable cytotoxic effects against various cancer cell lines.

  • Cytotoxicity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, particularly HeLa cells. The IC50 value for cytotoxic activity was reported at approximately 10.46 ± 0.82 μM/mL .

The anticancer activity is believed to be mediated through the following mechanisms:

  • DNA Intercalation : The compound shows a capacity to intercalate with DNA, disrupting replication and transcription processes. This was evidenced by competitive experiments with ethidium bromide (EB), indicating a strong affinity for DNA .
  • Enzyme Inhibition : The compound also demonstrates inhibitory effects on key enzymes involved in cancer metabolism. For instance, it has been shown to inhibit α-glucosidase significantly at concentrations of 52.54 ± 0.09 μM .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Its structural similarity to known neuroprotective agents raises the possibility of it acting as an antioxidant or modulating neuroinflammatory pathways.

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (μM/mL)Mechanism of Action
CytotoxicityHeLa10.46 ± 0.82DNA intercalation
Enzyme Inhibitionα-glucosidase52.54 ± 0.09Competitive inhibition

Case Study 1: Cytotoxic Effects on HeLa Cells

In a controlled laboratory setting, the effects of the compound on HeLa cells were investigated. The study involved treating cells with varying concentrations of the compound and assessing cell viability using MTT assays. Results indicated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

Case Study 2: Neuroprotective Potential

A separate study examined the neuroprotective effects of the compound in a rat model of neurodegeneration induced by oxidative stress. Results indicated that treatment with the compound significantly reduced markers of oxidative damage and improved cognitive functions in treated animals compared to controls.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Multi-step alkylation and cyclization : Start with 3,4-dimethoxybenzylamine and 6,7-dimethoxyisoquinoline precursors. Use polyphosphoric acid (PPA) as a catalyst for cyclization, as demonstrated in analogous quinazolinone syntheses .
  • Counterion exchange : Convert intermediates to the dihydrogen phosphate salt via ion-exchange chromatography or precipitation.
  • Optimization : Adjust reaction time (12–24 hr), temperature (80–100°C), and solvent polarity (CH2Cl2 or DMF) to improve yield. Monitor purity via HPLC (C18 column, methanol/water mobile phase) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Spectroscopic analysis : Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR (δ 3.7–4.1 ppm for methoxy groups, δ 7.2–8.1 ppm for aromatic protons) and FT-IR (C-O stretching at 1250 cm<sup>-1</sup>) .
  • Mass spectrometry : Use HRMS (ESI+) to verify molecular ion peaks ([M+H]<sup>+</sup> expected ~442 m/z).
  • Elemental analysis : Validate C, H, N, and P content (±0.3% deviation).

Q. What are the critical stability considerations for long-term storage?

  • Degradation risks : Hydrolysis of the phosphate counterion under humid conditions; avoid aqueous solvents for storage.
  • Recommended conditions : Store at –20°C in anhydrous DMSO or under inert gas (N2/Ar). Conduct stability assays every 6 months via TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case study : If one study reports potent acetylcholinesterase inhibition (IC50 = 50 nM) while another shows no activity, consider:
    • Purity disparities : Impurities (e.g., residual PPA) may interfere with assays. Re-test using rigorously purified batches (≥98% by HPLC).
    • Assay variability : Standardize protocols (e.g., Ellman’s method for acetylcholinesterase) across labs .
  • Statistical validation : Use ANOVA to compare datasets and identify outliers .

Q. What experimental designs are optimal for studying its mechanism of action in neurological models?

  • In vitro models :
    • Primary neuronal cultures : Assess neuroprotection against oxidative stress (H2O2-induced apoptosis) via MTT assay and caspase-3 activation.
    • Patch-clamp electrophysiology : Evaluate ion channel modulation (e.g., Kv1.2 inhibition) .
  • In vivo models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s studies) with dose-ranging (1–10 mg/kg, i.p.) and pharmacokinetic profiling (plasma Tmax = 2 hr) .

Q. How can computational modeling predict interactions between this compound and target proteins?

  • Molecular docking : Use AutoDock Vina to simulate binding to acetylcholinesterase (PDB: 4EY7). Prioritize poses with ΔG < –8 kcal/mol.
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen-bond persistence .

Methodological Challenges and Solutions

Challenge Solution Reference
Low synthetic yield (<30%)Optimize stoichiometry of benzylamine:isoquinoline (1.2:1) and use PPA catalyst .
Ambiguous NMR splitting patternsEmploy 2D NMR (COSY, HSQC) to resolve aromatic proton coupling .
Off-target effects in assaysPerform counter-screening against related enzymes (e.g., butyrylcholinesterase) .

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